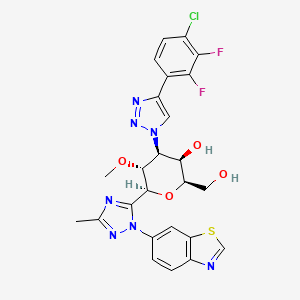

Galectin-3-IN-3

Description

Properties

Molecular Formula |

C25H22ClF2N7O4S |

|---|---|

Molecular Weight |

590.0 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6S)-6-[2-(1,3-benzothiazol-6-yl)-5-methyl-1,2,4-triazol-3-yl]-4-[4-(4-chloro-2,3-difluorophenyl)triazol-1-yl]-2-(hydroxymethyl)-5-methoxyoxan-3-ol |

InChI |

InChI=1S/C25H22ClF2N7O4S/c1-11-30-25(35(32-11)12-3-6-15-18(7-12)40-10-29-15)24-23(38-2)21(22(37)17(9-36)39-24)34-8-16(31-33-34)13-4-5-14(26)20(28)19(13)27/h3-8,10,17,21-24,36-37H,9H2,1-2H3/t17-,21+,22+,23-,24-/m1/s1 |

InChI Key |

UWRDJBIKYULHHZ-JQSHXNIYSA-N |

Isomeric SMILES |

CC1=NN(C(=N1)[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)N3C=C(N=N3)C4=C(C(=C(C=C4)Cl)F)F)OC)C5=CC6=C(C=C5)N=CS6 |

Canonical SMILES |

CC1=NN(C(=N1)C2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=C(C(=C(C=C4)Cl)F)F)OC)C5=CC6=C(C=C5)N=CS6 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Galectin-3 Inhibition in Fibrosis: A Technical Guide

Disclaimer: Initial searches for "Galectin-3-IN-3" did not yield specific information on a molecule with this designation. Therefore, this guide will focus on the mechanisms of action of two well-characterized galectin-3 inhibitors, TD139 (GB0139) and belapectin (GR-MD-02) , as representative examples of therapeutic agents targeting galectin-3 in fibrotic diseases. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Galectin-3 in Fibrosis

Galectin-3 (Gal-3), a β-galactoside-binding lectin, is a key player in the pathogenesis of fibrosis across various organs, including the lungs, liver, heart, and kidneys.[1] Under pathological conditions, Gal-3 expression is significantly upregulated.[2][3] It functions both intracellularly and extracellularly, promoting chronic inflammation, fibroblast proliferation, and the transition of fibroblasts into matrix-secreting myofibroblasts—a hallmark of fibrosis.[2][4] Extracellularly, Gal-3 can cross-link cell surface glycoproteins and glycolipids, forming a "galectin lattice" that modulates transmembrane signaling pathways crucial for fibrosis, most notably the Transforming Growth Factor-β (TGF-β) pathway.[5][6]

Mechanism of Action of Galectin-3 Inhibitors

Galectin-3 inhibitors are designed to interfere with the pro-fibrotic functions of Gal-3. The primary mechanism involves binding to the carbohydrate recognition domain (CRD) of Gal-3, thereby preventing its interaction with various glycoproteins on the cell surface and in the extracellular matrix.

TD139 (GB0139): A Small Molecule Inhibitor

TD139 is a potent, small-molecule thiodigalactoside inhibitor of Gal-3 that binds with high affinity to its CRD.[7][8] Its anti-fibrotic actions are centered on several key processes:

-

Inhibition of Macrophage Activation: TD139 has been shown to modulate the phenotype of macrophages and reduce the expression of Gal-3 on these cells.[7][8] This is critical as macrophages are a major source of secreted Gal-3 and other pro-fibrotic mediators.

-

Suppression of Myofibroblast Activation: By inhibiting Gal-3, TD139 prevents the activation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen deposition.[8]

-

Interference with TGF-β Signaling: Gal-3 potentiates TGF-β signaling, a central pathway in fibrosis.[9] TD139 has been demonstrated to inhibit TGF-β-dependent Smad2 phosphorylation in fibroblasts, effectively dampening this pro-fibrotic cascade.[10] There is evidence for a positive feedback loop where TGF-β stimulates Gal-3 expression, which is then interrupted by TD139.[10]

Belapectin (GR-MD-02): A Complex Carbohydrate Inhibitor

Belapectin is a complex carbohydrate drug that targets and binds to Gal-3, disrupting its function.[5] Its mechanism of action in fibrosis involves:

-

Disruption of Gal-3 Function: By binding to Gal-3, belapectin prevents it from cross-linking cell surface receptors and mediating pro-fibrotic signaling.[5][11]

-

Reduction of Portal Hypertension: In a clinical trial for non-alcoholic steatohepatitis (NASH) cirrhosis, belapectin was shown to reduce the hepatic venous pressure gradient (HVPG) and the development of esophageal varices in a subgroup of patients without baseline varices, suggesting an effect on the hemodynamic consequences of liver fibrosis.[12][13]

Quantitative Data

The following tables summarize key quantitative data for TD139 and belapectin from preclinical and clinical studies.

Table 1: Quantitative Data for TD139 (GB0139)

| Parameter | Value | Context | Reference |

| Clinical Trial Dosage | Single doses of 0.15 mg to 50 mg; multiple once-daily doses of 0.3 mg to 10 mg for 14 days | Phase I/IIa study in healthy subjects and patients with Idiopathic Pulmonary Fibrosis (IPF) | [14][15] |

| Plasma Half-life (T1/2) | 8 hours | IPF patients | [14][15] |

| Time to Maximum Plasma Concentration (Tmax) | 0.6 to 3 hours | IPF patients | [14][15] |

| Lung to Blood Concentration Ratio | >567-fold higher concentration in the lung | Inhaled administration in IPF patients | [14][15] |

| Inhibition of Gal-3 on Alveolar Macrophages | 3 mg dose: -52.52% change (95% CI -85.43% to -4.74%, P=0.023); 10 mg dose: -78.60% change (95% CI -110.48% to -29.78%, P<0.0001) | Compared to placebo in IPF patients | [15] |

Table 2: Quantitative Data for Belapectin (GR-MD-02)

| Parameter | Value | Context | Reference |

| Clinical Trial Dosage | Biweekly infusions of 2 mg/kg and 8 mg/kg for 52 weeks | Phase 2b study in patients with NASH, cirrhosis, and portal hypertension | [12] |

| Change in Hepatic Venous Pressure Gradient (ΔHVPG) | No significant difference compared to placebo in the overall population | Overall study population | [12][16] |

| Reduction in HVPG (Subgroup) | P = 0.02 | Subgroup of patients without esophageal varices at baseline receiving 2 mg/kg | [12][16] |

| Reduction in Development of New Varices (Subgroup) | P = 0.03 | Subgroup of patients without esophageal varices at baseline receiving 2 mg/kg | [12][16] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating Galectin-3 inhibitors are outlined below.

Immunohistochemistry (IHC) for Galectin-3 Expression

-

Objective: To visualize and quantify the expression of Galectin-3 in tissue sections.

-

Methodology:

-

Paraffin-embedded tissue sections (e.g., from lung biopsies of IPF patients or animal models of fibrosis) are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

-

Sections are incubated with a primary antibody against Galectin-3 overnight at 4°C.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by a DAB substrate kit for color development.

-

Sections are counterstained with hematoxylin.

-

Staining intensity and the percentage of positive cells are quantified using microscopy and image analysis software.[10]

-

Western Blot for Phosphorylated Smad2 (pSmad2)

-

Objective: To assess the effect of a Galectin-3 inhibitor on the TGF-β signaling pathway.

-

Methodology:

-

Human lung fibroblasts (HLFs) are treated with TGF-β in the presence or absence of the Galectin-3 inhibitor (e.g., 1 µM TD139) for a specified time.[10]

-

Cells are lysed, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Smad2 (pSmad2) overnight at 4°C.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Chemiluminescent substrate is added, and the signal is detected.

-

The membrane is stripped and re-probed for total Smad2 as a loading control.[10]

-

Quantitative Real-Time PCR (qPCR) for Profibrotic Gene Expression

-

Objective: To measure the effect of a Galectin-3 inhibitor on the expression of genes involved in fibrosis.

-

Methodology:

-

LX2 cells (a human hepatic stellate cell line) are incubated with TGF-β and a range of concentrations of the Galectin-3 inhibitor for 24 hours.[17]

-

Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy).[18]

-

cDNA is synthesized from the RNA using a reverse transcription kit.[18]

-

qPCR is performed using SYBR Green master mix and primers for target genes (e.g., COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH).[17][18]

-

Relative gene expression is calculated using the ΔΔCt method.

-

Luciferase Reporter Assay for TGF-β Activity

-

Objective: To quantify the overall activity of the TGF-β signaling pathway.

-

Methodology:

-

Cells are treated with recombinant human Galectin-3 in the presence or absence of a Galectin-3 inhibitor.[10]

-

After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Results are normalized to total protein concentration or a co-transfected control reporter.

Visualizations

Signaling Pathway Diagram

Caption: Galectin-3 signaling pathway in fibrosis and the mechanism of inhibition.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating Galectin-3 inhibitors in fibrosis.

References

- 1. galectintherapeutics.com [galectintherapeutics.com]

- 2. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Galectin-3 - Wikipedia [en.wikipedia.org]

- 4. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galectin Therapeutics’ Phase 2 NASH Cirrhosis Clinical Trial Results on Belapectin (GR-MD-02) Published in Gastroenterology - BioSpace [biospace.com]

- 6. Galectin-3: One Molecule for an Alphabet of Diseases, from A to Z - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S76 Role of galectin-3 in the development of idiopathic pulmonary fibrosis | Thorax [thorax.bmj.com]

- 11. hra.nhs.uk [hra.nhs.uk]

- 12. Effects of Belapectin, an Inhibitor of Galectin-3, in Patients With Nonalcoholic Steatohepatitis With Cirrhosis and Portal Hypertension [pubmed.ncbi.nlm.nih.gov]

- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 14. research.ed.ac.uk [research.ed.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a New Era in Fibrosis and Cancer Therapy: A Technical Overview of the Discovery and Synthesis of GB1211, a Potent and Orally Bioavailable Galectin-3 Inhibitor

For Immediate Release

Introduction

Galectin-3, a β-galactoside-binding lectin, has emerged as a critical mediator in a wide array of pathophysiological processes, including inflammation, fibrosis, and cancer progression.[1][2][3] Its overexpression is a hallmark of numerous diseases, making it a highly attractive therapeutic target.[1][2][3] For years, the development of effective Galectin-3 inhibitors has been hampered by challenges related to potency, selectivity, and oral bioavailability. This whitepaper provides a comprehensive technical overview of the discovery and synthesis of GB1211, a first-in-class, potent, and orally available small molecule inhibitor of Galectin-3, representing a significant breakthrough in the field.

The Discovery of GB1211: A Journey from Inhaled to Oral Administration

The quest for an effective oral Galectin-3 inhibitor began with the development of thiodigalactoside-based compounds, which exhibited high binding affinity to the carbohydrate recognition domain (CRD) of Galectin-3. An early success in this area was GB0139 (formerly TD139), a potent inhibitor administered via inhalation for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2][3][4] However, its high polarity limited its oral bioavailability, necessitating the development of a new generation of inhibitors suitable for systemic administration.[4]

The discovery of GB1211 was the culmination of a systematic optimization process aimed at improving the pharmacokinetic properties of the thiodigalactoside scaffold without compromising its high affinity for Galectin-3. Researchers at Galecto Biotech embarked on a structure-activity relationship (SAR) campaign, focusing on the synthesis and evaluation of a series of disubstituted monogalactosides.[1][2][3] The key strategy was to reduce the polar surface area of the molecule to enhance its permeability across biological membranes.[4]

This effort led to the exploration of 1,3-substituted α-d-monogalactopyranosides, a novel class of compounds that surprisingly demonstrated high affinity and specificity for Galectin-3.[5] Further optimization of this series, focusing on the substituents at the 1 and 3 positions of the galactose ring, ultimately yielded GB1211 (also referred to as compound 11d in the scientific literature).[5][6] This compound not only retained potent Galectin-3 inhibitory activity but also exhibited excellent oral bioavailability in preclinical models, paving the way for its clinical development in fibrotic diseases and cancer.[1][2][3][4][6]

Chemical Synthesis of GB1211

The synthesis of GB1211 is a multi-step process that involves the strategic modification of a galactose precursor. The following is a detailed description of the synthetic route, based on published literature.[5][7]

Synthetic Scheme

Step-by-Step Synthesis Protocol

-

Synthesis of Intermediate 10d: The synthesis commences with the commercially available 2,4,6-tri-O-acetyl-3-azido-3-deoxy-β-d-galactopyranosyl chloride (compound 9). This starting material undergoes a nucleophilic substitution reaction at the anomeric center with the appropriate aryl thiol. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2), in an anhydrous solvent like dichloromethane (DCM) to yield the α-d-galactopyranoside intermediate (10d).[5]

-

Synthesis of GB1211 (11d): The intermediate 10d is then subjected to a "click chemistry" reaction, specifically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with trimethyl-[2-(3,4,5-trifluorophenyl)ethynyl]silane. This reaction forms the triazole ring system characteristic of GB1211. Following the cycloaddition, the acetyl protecting groups on the galactose core are removed via methanolysis to afford the final product, GB1211 (11d).[5]

Mechanism of Action and Signaling Pathways

GB1211 exerts its therapeutic effects by binding to the carbohydrate recognition domain (CRD) of Galectin-3, thereby inhibiting its interaction with various glycoproteins.[8] This inhibition disrupts the downstream signaling pathways that are aberrantly activated by Galectin-3 in disease states.

In the context of fibrosis, Galectin-3 plays a crucial role in the activation of myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.[1][2][3] Galectin-3 is secreted by macrophages and other immune cells and binds to cell surface receptors, including TGF-β receptors and integrins, on fibroblasts.[9] This interaction potentiates TGF-β signaling, leading to the differentiation of fibroblasts into myofibroblasts and the subsequent production of collagen and other matrix proteins.[10][11][12] By blocking the binding of Galectin-3 to these receptors, GB1211 effectively attenuates the pro-fibrotic signaling cascade.[9]

Data Presentation

The following tables summarize the key quantitative data for GB1211 from preclinical studies.

Table 1: In Vitro Activity and Selectivity of GB1211

| Parameter | Value | Reference |

| Binding Affinity (Kd) to human Galectin-3 | 25 nM | [5] |

| IC50 for inhibition of Galectin-3 expression on THP-1 macrophages | 220.3 ± 92.0 nM | [1][5] |

| Selectivity over other human galectins | >100-fold (exception: 2-4-fold over Galectin-4C) | [5] |

Table 2: Pharmacokinetic Properties of GB1211 in Mice

| Parameter | Value | Reference |

| Oral Bioavailability | 68% | [5] |

| In vitro hepatic clearance (CLint) in human hepatocytes | Low | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of GB1211.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of inhibitors to Galectin-3.[13]

-

Principle: The assay measures the change in the polarization of fluorescently labeled ligand upon binding to Galectin-3. A small, fluorescently labeled carbohydrate probe tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to the much larger Galectin-3 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An unlabeled inhibitor will compete with the fluorescent probe for binding to Galectin-3, causing a decrease in polarization.[14][15]

-

Procedure:

-

A constant concentration of recombinant human Galectin-3 and a fluorescently labeled carbohydrate probe are incubated in a suitable buffer (e.g., PBS with 0.05% Tween-20) in a 96-well black microplate.

-

Serial dilutions of the test compound (GB1211) are added to the wells.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

The data are analyzed to determine the IC50 value, which is then used to calculate the dissociation constant (Kd) of the inhibitor.[13]

-

MTT Cell Viability Assay

This assay is used to assess the cytotoxicity of the inhibitor on various cell lines.[16][17][18][19]

-

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[17]

-

Procedure:

-

Cells (e.g., THP-1 macrophages, LX2 hepatic stellate cells) are seeded in a 96-well plate and allowed to adhere overnight.[5]

-

The cells are then treated with various concentrations of GB1211 for a specified period (e.g., 24-72 hours).

-

After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.[17]

-

The plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.

-

A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[16][19]

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Quantitative Real-Time PCR (qPCR) for Profibrotic Gene Expression

This method is used to quantify the effect of the inhibitor on the expression of genes involved in fibrosis.[20]

-

Principle: qPCR measures the amplification of a target DNA sequence in real-time. The amount of amplified product is detected using a fluorescent probe or a DNA-binding dye like SYBR Green. This allows for the quantification of the initial amount of target mRNA in the sample.

-

Procedure:

-

Human liver stellate cells (LX-2) are seeded and treated with TGF-β to induce a fibrotic phenotype, in the presence or absence of various concentrations of GB1211, for 24 hours.[5]

-

Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).[20]

-

The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

The cDNA is then used as a template for qPCR with primers specific for profibrotic genes (e.g., COL1A1, ACTA2, TIMP1) and a housekeeping gene (e.g., GAPDH) for normalization.[20]

-

The qPCR reaction is performed in a real-time PCR system, and the cycle threshold (Ct) values are determined.

-

The relative gene expression is calculated using the ΔΔCt method.

-

In Vivo Models of Fibrosis

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice:

-

Principle: Chronic administration of the hepatotoxin CCl4 induces liver damage, inflammation, and subsequent fibrosis, mimicking aspects of human liver disease.[21][22][23][24]

-

Protocol: Mice are treated with CCl4 (e.g., intraperitoneally) several times a week for a period of several weeks to induce fibrosis.[22][24] During this period, a cohort of animals is treated with GB1211 (administered orally). At the end of the study, livers are harvested for histological analysis (e.g., Sirius Red staining for collagen) and measurement of fibrosis markers (e.g., hydroxyproline content).[23][24]

-

-

Bleomycin-Induced Lung Fibrosis in Mice:

-

Principle: A single intratracheal instillation of the chemotherapeutic agent bleomycin causes lung injury and inflammation, followed by the development of pulmonary fibrosis.[25][26][27][28] This is a widely used model for idiopathic pulmonary fibrosis.[25][27]

-

Protocol: Mice are administered a single dose of bleomycin directly into the trachea.[28] Treatment with GB1211 (oral administration) is initiated either prophylactically or therapeutically. After a set period (e.g., 14-21 days), the lungs are harvested for analysis of collagen content (hydroxyproline assay), histological assessment of fibrosis, and measurement of inflammatory and fibrotic markers in bronchoalveolar lavage (BAL) fluid.[28]

-

Conclusion

The discovery and development of GB1211 represents a landmark achievement in the field of Galectin-3 inhibition. Through a well-designed medicinal chemistry campaign, the challenge of achieving oral bioavailability while maintaining high potency was successfully overcome. The robust preclinical data package, demonstrating efficacy in multiple models of fibrosis, has established GB1211 as a promising clinical candidate. Ongoing clinical trials will further elucidate the therapeutic potential of this novel inhibitor in treating a range of fibrotic diseases and cancers, offering new hope to patients with these debilitating conditions.

References

- 1. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease | Semantic Scholar [semanticscholar.org]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. GB1211 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 15. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. protocols.io [protocols.io]

- 20. mdpi.com [mdpi.com]

- 21. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]

- 23. biocytogen.com [biocytogen.com]

- 24. scantox.com [scantox.com]

- 25. aragen.com [aragen.com]

- 26. member.thoracic.org [member.thoracic.org]

- 27. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

Understanding the Binding Affinity of Galectin-3-IN-3 to Galectin-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of the selective inhibitor, Galectin-3-IN-3, to its target protein, Galectin-3. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to support research and development efforts in targeting Galectin-3.

Quantitative Binding Affinity Data

This compound has demonstrated potent inhibition of both human and mouse Galectin-3. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by half, are summarized in the table below. This data is crucial for assessing the potency and potential cross-reactivity of the inhibitor in various research models.

| Inhibitor | Target Protein | IC50 (nM) |

| This compound | Human Galectin-3 (hGal-3) | 84 |

| This compound | Mouse Galectin-3 (mGal-3) | 11 |

Experimental Protocols

The determination of the binding affinity of Galectin-3 inhibitors is commonly achieved through in-solution assays such as Fluorescence Polarization (FP).[1][2] The following is a representative protocol for a competitive binding assay using FP to determine the IC50 value of an unlabeled inhibitor like this compound.

Fluorescence Polarization-Based Competitive Binding Assay

Objective: To determine the IC50 value of a test compound (inhibitor) against Galectin-3 by measuring the displacement of a fluorescently labeled ligand.

Materials:

-

Recombinant Human Galectin-3

-

Fluorescently labeled probe with known affinity for Galectin-3 (e.g., a fluorescein-conjugated lactose derivative)

-

Test inhibitor (this compound)

-

Assay Buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20)

-

Black, low-volume 384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescent probe in the assay buffer. The final concentration in the assay should be at or below its dissociation constant (Kd) for Galectin-3.[3]

-

Prepare a stock solution of recombinant Galectin-3 in the assay buffer. The optimal concentration should be determined empirically to give a stable and significant polarization window.[4]

-

Prepare a serial dilution of the test inhibitor (this compound) in the assay buffer, covering a wide range of concentrations (e.g., from picomolar to micromolar).

-

-

Assay Procedure:

-

Add a fixed volume of the test inhibitor dilutions to the wells of the 384-well plate.

-

Add a fixed volume of the Galectin-3 solution to each well.

-

Add a fixed volume of the fluorescent probe solution to each well to initiate the binding reaction.

-

Include control wells:

-

No inhibitor control (Maximum Polarization): Contains Galectin-3 and the fluorescent probe to measure the polarization of the bound probe.

-

No Galectin-3 control (Minimum Polarization): Contains only the fluorescent probe to measure the polarization of the free probe.

-

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader. The instrument excites the sample with polarized light and measures the intensity of the emitted light parallel and perpendicular to the excitation plane.[2]

-

-

Data Analysis:

-

The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

The data is fitted to a sigmoidal dose-response curve (variable slope) to calculate the concentration of the inhibitor that causes a 50% decrease in the polarization signal, which corresponds to the IC50.[2]

-

Signaling Pathways and Experimental Workflows

Galectin-3 is a multifaceted protein involved in a variety of cellular processes, and its overexpression is implicated in diseases such as fibrosis and cancer.[5][6] Inhibitors of Galectin-3, like this compound, are being investigated for their therapeutic potential in these conditions.

Galectin-3 in Fibrosis

Galectin-3 is a key mediator in the progression of fibrosis in various organs, including the liver, lungs, and heart.[5][7][8] It promotes the activation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix components that leads to tissue scarring.[7][9] Galectin-3 is often upregulated in response to tissue injury and inflammation and can be secreted by macrophages.[7][9] This secreted Galectin-3 can then act on fibroblasts, promoting their proliferation and the production of collagen.[5] Furthermore, Galectin-3 is involved in the TGF-β signaling pathway, a central regulator of fibrosis, and is required for TGF-β-mediated myofibroblast activation.[7][9]

Galectin-3 in Cancer Metastasis

In the context of cancer, Galectin-3 plays a significant role in metastasis.[10][11] It is involved in multiple stages of the metastatic cascade, including cell adhesion, migration, and invasion.[10] Extracellular Galectin-3 can mediate the adhesion of cancer cells to the endothelium, a critical step for extravasation and the formation of distant metastases.[11][12] It can also promote the formation of tumor cell aggregates, which enhances their survival in the circulation.[12] Furthermore, increased levels of circulating Galectin-3 in cancer patients have been shown to induce the secretion of pro-metastatic cytokines, such as IL-6 and G-CSF, from endothelial cells.[13]

Workflow for Determining Inhibitor Binding Affinity

The following diagram illustrates a typical workflow for a fluorescence polarization-based competitive binding assay to screen for and characterize inhibitors of Galectin-3.

References

- 1. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Non-classical role of Galectin-3 in cancer progression: translocation to nucleus by carbohydrate-recognition independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galectin-3 Activation and Inhibition in Heart Failure and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The therapeutic potential of galectin-3 inhibition in fibrotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Galectin-3 in angiogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Galectin-3 as a Potential Target to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Extracellular Galectin-3 in Tumor Progression and Metastasis [frontiersin.org]

- 13. aacrjournals.org [aacrjournals.org]

The Structural Basis of Galectin-3-IN-3 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural underpinnings of selectivity for Galectin-3 inhibitors, with a focus on the principles guiding the development of compounds like Galectin-3-IN-3. While specific crystallographic and comprehensive selectivity data for this compound are not extensively available in public literature, this document synthesizes the current understanding of Galectin-3 inhibitor interactions to provide a robust framework for researchers. By examining data from analogous selective inhibitors, we can infer the key determinants of this compound's efficacy and selectivity.

I. Quantitative Analysis of Galectin-3 Inhibitor Affinity and Selectivity

The potency and selectivity of galectin inhibitors are critical parameters in drug development. The following table summarizes the available binding affinity data for this compound and provides a comparative landscape with other well-characterized Galectin-3 inhibitors. This comparative analysis highlights the common goal of achieving high affinity for Galectin-3 while minimizing interactions with other galectin family members.

| Compound | Target | Assay Type | Affinity (IC50/Kd) | Selectivity Profile |

| This compound | mGal-3 | Not Specified | 11 nM (IC50)[1] | Data not available in reviewed sources. |

| hGal-3 | Not Specified | 84 nM (IC50)[1] | ||

| TD139 | Galectin-3 | Not Specified | 68 nM (Kd) | >100-fold selective over other human galectins, with the exception of Galectin-4C (2-4 fold selectivity). |

| Galectin-1 | Not Specified | 0.22 µM (Kd) | ||

| Galectin-7 | Not Specified | 38 µM (Kd) | ||

| GB1107 | Galectin-3 | Not Specified | 37 nM (Kd) | Data not available in reviewed sources. |

| G3-C12 | Galectin-3 | Not Specified | 88 nM (Kd) | No affinity for other galectin family members. |

| Galectin-3 antagonist 1 | Galectin-3 | Not Specified | 5.3 µM (Kd) | Binds to Gal-4N (250 µM), Gal-4C (18 µM), and Gal-8C (450 µM). |

II. The Structural Basis of Selective Galectin-3 Inhibition

The selectivity of inhibitors for Galectin-3 over other galectins is rooted in the subtle yet significant differences in the architecture of their carbohydrate recognition domains (CRDs). While all galectins share a conserved beta-sandwich fold and recognize β-galactoside sugars, variations in the amino acid residues lining the binding pocket allow for the design of selective inhibitors.

Key structural features that contribute to the selectivity of Galectin-3 inhibitors include:

-

Exploitation of Unique Subsites: The Galectin-3 CRD possesses distinct subsites adjacent to the canonical lactose-binding pocket. Inhibitors with moieties that can form favorable interactions with amino acid residues in these less-conserved regions can achieve high selectivity.

-

Hydrogen Bonding Networks: The formation of specific hydrogen bonds with the protein backbone and side chains is a critical determinant of binding affinity. Selective inhibitors are designed to optimize these interactions with the unique constellation of residues in the Galectin-3 CRD.

-

Hydrophobic and van der Waals Interactions: Non-polar interactions with hydrophobic residues within the binding site contribute significantly to the overall binding energy and can be exploited to enhance selectivity.

The following diagram illustrates a generalized model of a selective inhibitor binding to the carbohydrate recognition domain of Galectin-3, highlighting the key interactions that confer selectivity.

Caption: Selective inhibitor binding to Galectin-3's CRD.

III. Experimental Protocols for Determining Inhibitor Selectivity

A robust assessment of an inhibitor's selectivity requires a panel of binding assays against various galectin family members. The following sections detail the methodologies for key experiments used to quantify inhibitor affinity and selectivity.

A. Fluorescence Anisotropy/Polarization Assay

This competitive binding assay measures the displacement of a fluorescently labeled probe from the galectin's binding site by the inhibitor.

Protocol:

-

Reagents and Buffers:

-

Recombinant human galectins (Galectin-1, -2, -3, -4, -7, -8, -9, etc.)

-

Fluorescently labeled probe (e.g., a high-affinity fluorescently tagged ligand)

-

Test inhibitor (e.g., this compound)

-

Assay Buffer: Phosphate-buffered saline (PBS) with a small percentage of a non-ionic detergent (e.g., 0.01% Tween-20) to prevent non-specific binding.

-

-

Procedure:

-

Prepare a series of dilutions of the test inhibitor.

-

In a microplate, combine a fixed concentration of the galectin protein and the fluorescent probe.

-

Add the varying concentrations of the test inhibitor to the wells.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Measure the fluorescence anisotropy or polarization using a suitable plate reader.

-

-

Data Analysis:

-

The decrease in fluorescence anisotropy/polarization is proportional to the displacement of the fluorescent probe by the inhibitor.

-

Plot the change in anisotropy/polarization against the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 value.

-

The Ki (inhibition constant) can be calculated from the IC50 value.

-

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of an inhibitor to a galectin, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Instrumentation and Sample Preparation:

-

Isothermal Titration Calorimeter.

-

Dialyze both the galectin protein and the inhibitor solution extensively against the same buffer to minimize heats of dilution. A typical buffer is PBS at a physiological pH.

-

Degas all solutions immediately before use to prevent air bubbles.

-

-

Procedure:

-

Load the galectin solution into the sample cell of the calorimeter.

-

Load the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the galectin solution while monitoring the heat changes.

-

A control experiment, injecting the inhibitor into the buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Subtract the heat of dilution from the binding heats.

-

Plot the corrected heat changes against the molar ratio of inhibitor to protein.

-

Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

C. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an inhibitor to a galectin immobilized on a sensor chip in real-time.

Protocol:

-

Sensor Chip Preparation:

-

Immobilize the recombinant galectin protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., HBS-EP+).

-

Inject the inhibitor solutions over the sensor chip at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time, which is proportional to the amount of inhibitor bound to the immobilized galectin.

-

After each injection, regenerate the sensor surface to remove the bound inhibitor.

-

-

Data Analysis:

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

The following diagram outlines a general experimental workflow for determining the selectivity of a Galectin-3 inhibitor.

Caption: Workflow for inhibitor selectivity determination.

IV. Conclusion

The development of selective Galectin-3 inhibitors like this compound holds significant therapeutic promise for a range of diseases, including fibrosis and cancer. While a detailed structural and selectivity profile for this compound is not yet fully elucidated in the public domain, the principles of selective inhibition are well-established through the study of other potent inhibitors. The selectivity of these compounds is achieved by exploiting the unique structural features of the Galectin-3 carbohydrate recognition domain. A comprehensive evaluation of inhibitor selectivity, employing a suite of biophysical techniques such as fluorescence anisotropy, isothermal titration calorimetry, and surface plasmon resonance, is essential for the advancement of these targeted therapies. Future structural studies on complexes of Galectin-3 with inhibitors like this compound will undoubtedly provide further insights and pave the way for the design of next-generation inhibitors with enhanced potency and selectivity.

References

A Technical Guide to the Therapeutic Potential of Early-Stage Galectin-3 Inhibitors

Disclaimer: The specific compound "Galectin-3-IN-3" is not documented in publicly available scientific literature. This guide will, therefore, focus on the core principles of early-stage Galectin-3 inhibition by using publicly available data from representative small molecule inhibitors, such as GB1211, to illustrate the therapeutic potential and associated research methodologies for this target class.

Introduction: Galectin-3 (Gal-3), a β-galactoside-binding lectin encoded by the LGALS3 gene, is a multifunctional protein implicated in a wide range of pathological processes.[1][2] Found within the cytoplasm, nucleus, and in extracellular spaces, Gal-3 plays a critical role in cell-cell adhesion, immune responses, apoptosis, and cell growth and differentiation.[1][2][3] Its overexpression is linked to the progression of numerous diseases, including cancer, organ fibrosis (liver, lung, cardiac), and chronic inflammation.[1][2][4][5] By facilitating key interactions that drive disease pathology, such as fibroblast activation and tumor cell adhesion, Gal-3 has emerged as a compelling therapeutic target.[1][5][6] The development of Galectin-3 inhibitors aims to block these pathological interactions, offering a promising strategy for treating these conditions.[1]

Core Mechanism of Action

Galectin-3 inhibitors function by competitively binding to the protein's carbohydrate recognition domain (CRD).[3] This domain is responsible for recognizing and binding to β-galactoside sugar moieties on various glycoproteins and glycolipids on cell surfaces and in the extracellular matrix.[1] By occupying the CRD, small molecule inhibitors prevent Gal-3 from forming multivalent complexes that bridge cells and matrix components, thereby disrupting downstream signaling events that promote fibrosis and cancer progression.[1][7]

Preclinical Profile of a Representative Inhibitor (GB1211)

GB1211 is an orally available, small molecule inhibitor of Galectin-3 that has been evaluated in preclinical models of fibrosis and is currently in clinical trials.[8][9]

In Vitro Activity & Selectivity

The initial characterization of a Galectin-3 inhibitor involves determining its binding affinity, kinetics, and selectivity against other galectin family members.

Table 1: In Vitro Affinity and Selectivity of GB1211 (Compound 11d)

| Target | Assay Type | Kd (nM) | Selectivity vs. Gal-3 |

|---|---|---|---|

| Human Galectin-3 | Fluorescence Polarization | 25 | - |

| Human Galectin-1 | Fluorescence Polarization | >10,000 | >400x |

| Human Galectin-2 | Fluorescence Polarization | >10,000 | >400x |

| Human Galectin-4N | Fluorescence Polarization | >10,000 | >400x |

| Human Galectin-4C | Fluorescence Polarization | 60 | ~2.4x |

| Human Galectin-7 | Fluorescence Polarization | >10,000 | >400x |

| Human Galectin-8N | Fluorescence Polarization | >10,000 | >400x |

| Human Galectin-8C | Fluorescence Polarization | >10,000 | >400x |

| Human Galectin-9N | Fluorescence Polarization | 1,400 | ~56x |

| Human Galectin-9C | Fluorescence Polarization | 4,200 | ~168x |

Data adapted from publicly available medicinal chemistry literature.[10]

Table 2: Cellular Activity of GB1211 (Compound 11d)

| Cell Line / Type | Assay | Endpoint | IC50 (nM) |

|---|---|---|---|

| THP-1 Macrophages | Flow Cytometry | Inhibition of Gal-3 Surface Expression | 220.3 ± 92.0 |

| LX2 (Human Stellate Cells) | qPCR | Inhibition of TGFβ-induced COL1A2 expression | ~300 |

| LX2 (Human Stellate Cells) | qPCR | Inhibition of TGFβ-induced ACTA2 (α-SMA) expression | ~300 |

Data adapted from publicly available medicinal chemistry literature.[8][10]

Experimental Protocols

This assay quantitatively measures the binding affinity of an inhibitor to Galectin-3.

-

Reagents & Materials: Recombinant human Galectin-3, a fluorescently-labeled carbohydrate probe known to bind the Gal-3 CRD, assay buffer (e.g., PBS with 0.01% Tween-20), test inhibitor (e.g., GB1211), and 384-well black plates.

-

Procedure:

-

Prepare a serial dilution of the test inhibitor in the assay buffer.

-

In each well of the 384-well plate, add a fixed concentration of recombinant Galectin-3 (e.g., 15 nM) and a fixed concentration of the fluorescent probe (e.g., 10 nM).

-

Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no Galectin-3 (minimum polarization).

-

Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

-

Measure fluorescence polarization on a compatible plate reader.

-

-

Data Analysis: The polarization values are plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve is fitted using a four-parameter logistic equation to determine the IC₅₀ value. The IC₅₀ is then converted to a dissociation constant (Kd) using the Cheng-Prusoff equation.

In Vivo Therapeutic Potential

The anti-fibrotic and anti-cancer potential of Galectin-3 inhibition has been demonstrated in various animal models.

Table 3: Representative In Vivo Efficacy of Galectin-3 Inhibition

| Model | Species | Treatment | Key Finding | Reference |

|---|---|---|---|---|

| CCl₄-Induced Liver Fibrosis | Mouse | GB1211 (10 mg/kg, oral, BID) | ~35% reduction in liver collagen vs. vehicle | [11] |

| Bleomycin-Induced Lung Fibrosis | Mouse | GB1211 (10 mg/kg, oral, BID) | Significant reduction in lung fibrosis score | [8] |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | Gal-3 inhibitors | Attenuated and reversed pulmonary artery remodeling and fibrosis | [12] |

| Subcutaneous Tumor Xenograft (SW620 Colon Cancer) | Mouse | K2 inhibitor (non-carbohydrate) | Slower tumor growth compared to control group | [13] |

| Pancreatic Cancer Xenograft | Mouse | Gal-3 siRNA + Gemcitabine | Increased tumor sensitivity to gemcitabine |[14] |

This is a standard preclinical model to evaluate the efficacy of anti-fibrotic agents.

-

Animals: C57BL/6 mice, 8-10 weeks old.

-

Induction of Fibrosis:

-

Anesthetize mice using isoflurane.

-

On day 0, administer a single intratracheal instillation of bleomycin sulfate (e.g., 1.5 U/kg) dissolved in sterile saline. Control animals receive saline only.

-

-

Treatment:

-

Begin daily oral gavage of the test inhibitor (e.g., GB1211 at 10 mg/kg) or vehicle control, starting from day 1 or later in a therapeutic regimen (e.g., day 7).

-

Continue treatment for 14 to 21 days.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize mice and harvest the lungs.

-

The left lung can be cannulated for bronchoalveolar lavage (BAL) fluid analysis (cell counts, cytokine levels).

-

The right lung is typically fixed in formalin, paraffin-embedded, and sectioned.

-

Stain lung sections with Masson's trichrome to visualize collagen deposition.

-

Quantify fibrosis using the Ashcroft scoring method on a blinded basis.

-

Alternatively, measure total lung collagen content using a hydroxyproline assay.

-

Modulation of Signaling Pathways

Galectin-3 is a key downstream mediator required for the full pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis.[15] Inhibition of Galectin-3 can block TGF-β-mediated myofibroblast activation without affecting upstream Smad signaling, highlighting its critical role in the fibrotic cascade.[15]

References

- 1. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Galectin-3 - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. galectintherapeutics.com [galectintherapeutics.com]

- 6. books.rsc.org [books.rsc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Galecto to Highlight GB3226 Program at ASH 2025 [globenewswire.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transient silencing of galectin-3 expression promotes both in vitro and in vivo drug-induced apoptosis of human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Characterization of an Oral Galectin-3 Inhibitor's Pharmacokinetic Profile: The Case of GB1211 (Selvigaltin)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the initial pharmacokinetic (PK) characterization of GB1211 (also known as Selvigaltin), a first-in-class, orally bioavailable small molecule inhibitor of Galectin-3. Given the absence of public information on a compound named "Galectin-3-IN-3," this guide focuses on GB1211 as a representative and clinically evaluated agent in this class. The data herein is compiled from preclinical studies and first-in-human clinical trials to offer a foundational understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetic Profile of GB1211

The pharmacokinetic profile of GB1211 has been evaluated in both preclinical species and human subjects. The data indicates that GB1211 is rapidly absorbed and has a favorable half-life, supporting its development for chronic diseases such as fibrosis and cancer.[1][2][3]

1.1. Preclinical Pharmacokinetics

Initial studies in animal models were crucial for establishing the oral bioavailability of GB1211.

| Parameter | Species | Value | Citation |

| Oral Bioavailability | Mouse | 68% |

1.2. Human Pharmacokinetics

A Phase 1, double-blind, placebo-controlled study (NCT03809052) in 78 healthy volunteers established the initial safety and pharmacokinetic profile in humans.[1][2][4]

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of GB1211 in Healthy Volunteers (Fasted State) [1][2]

| Dose | Tmax (median, h) | t½ (mean, h) |

| 5 mg - 400 mg | 1.75 - 4 | 11 - 16 |

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of GB1211 in Healthy Volunteers (Fasted State) [1][2]

| Dose | Dosing Regimen | Steady State Achievement | Accumulation Ratio |

| 50 mg & 100 mg | Twice daily for 10 days | Within 3 days | ~2-fold |

Table 3: Food Effect on GB1211 Pharmacokinetics [1][2]

| Parameter | Effect of High-Fat Meal |

| Absorption (Tmax) | Delayed by ~2 hours |

| Systemic Exposure (AUC) | Unaffected |

Table 4: Pharmacokinetics of GB1211 (100 mg Single Dose) in Participants with Hepatic Impairment (GULLIVER-2 Study) [5]

| Population | Tmax (median, h) | Cmax Increase (vs. Controls) | AUC∞ Increase (vs. Controls) | t½ (geometric mean, h) |

| Moderate (Child-Pugh B) | 3.49 | Unaffected | ~1.7-fold | 28.15 |

| Severe (Child-Pugh C) | 4.00 | ~1.3-fold | ~1.5-fold | 21.05 |

| Healthy Controls | N/A | N/A | N/A | 16.14 - 16.38 |

1.3. Excretion

A significant portion of the administered dose is cleared renally.

| Parameter | Value | Citation |

| Unchanged Drug in Urine | ~30% of administered dose | [1][2] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic data.

2.1. Human Phase 1 Clinical Trial (NCT03809052)

This study was a first-in-human, double-blind, placebo-controlled trial to assess the safety, tolerability, and pharmacokinetics of GB1211.[1]

-

Study Design:

-

Single Ascending Dose (SAD): Healthy participants were randomized (3:1) across seven cohorts to receive a single oral dose of GB1211 (5, 20, 50, 100, 200, or 400 mg) or a placebo under fasted conditions.[1]

-

Food-Effect Cohort: A single dose was administered to participants 30 minutes after the start of a standardized high-fat meal.[1]

-

Multiple Ascending Dose (MAD): Participants received either 50 mg or 100 mg of GB1211, or a placebo, orally twice daily for 10 consecutive days.[1]

-

-

Sample Collection: Plasma and urine samples were collected at predetermined time points to measure concentrations of GB1211.

-

Bioanalysis: Drug concentrations in plasma and urine were quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method.

-

Pharmacokinetic Analysis: PK parameters including Tmax, Cmax, AUC, and t½ were calculated using non-compartmental analysis methods.

2.2. Hepatic Impairment Study (GULLIVER-2, NCT05009680)

This Phase Ib/IIa study evaluated the pharmacokinetics and safety of GB1211 in individuals with impaired liver function.[5]

-

Study Design: An open-label, single-dose study.

-

Participants: Cohorts included individuals with moderate (Child-Pugh B) and severe (Child-Pugh C) hepatic impairment, each with a matched healthy control group.[5]

-

Dosing: A single oral dose of 100 mg of selvigaltin (GB1211) was administered.[5]

-

Assessments: The study assessed total and unbound plasma concentrations, urinary excretion, safety, and tolerability.[5]

2.3. Generalized Preclinical In Vivo Pharmacokinetic Protocol (Rodent Model)

Preclinical PK studies are fundamental for early ADME assessment. The following represents a typical workflow.[6][7][8]

-

Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed under controlled conditions with regulated light-dark cycles and access to food and water.[6]

-

Acclimatization: Animals are allowed to acclimate for at least one week before the study.

-

Fasting: Animals are typically fasted for approximately 12 hours prior to dosing, with water available ad libitum.[6]

-

Drug Administration:

-

Oral (PO): The compound is formulated in an appropriate vehicle (e.g., a solution or suspension) and administered via oral gavage.

-

Intravenous (IV): The compound is administered as a bolus injection or infusion, typically into the tail vein or femoral vein, to determine absolute bioavailability and clearance.

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or via cannulation. Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4°C, 2000g for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

References

- 1. portal.research.lu.se [portal.research.lu.se]

- 2. Safety and pharmacokinetics of GB1211, an oral galectin-3 inhibitor: a single- and multiple-dose first-in-human study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Single‑Dose Pharmacokinetics and Safety of the Oral Galectin‑3 Inhibitor, Selvigaltin (GB1211), in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for Testing Galectin-3-IN-3 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3 (Gal-3) is a β-galactoside-binding lectin implicated in a wide array of pathological processes, including inflammation, fibrosis, and cancer progression.[1] Its multifaceted roles in cell proliferation, adhesion, migration, invasion, and apoptosis make it a compelling therapeutic target.[2] Galectin-3-IN-3 is a novel small molecule inhibitor designed to specifically target the carbohydrate recognition domain (CRD) of Galectin-3, thereby attenuating its pathological functions. These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound.

Mechanism of Action of Galectin-3

Galectin-3 exerts its effects through various signaling pathways. Extracellularly, it can cross-link cell surface glycoproteins, such as integrins and growth factor receptors, leading to the activation of downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[3] Intracellularly, Galectin-3 can modulate apoptosis and cell cycle progression.[4]

Caption: Galectin-3 signaling and the inhibitory action of this compound.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: Tetrazolium-based assays, such as MTT, XTT, or WST-1, are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the tetrazolium salt to a colored formazan product, and the absorbance of this product is proportional to the number of viable cells.

Experimental Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., human thyroid cancer cell line FTC-133 or ATC cell line 8505C) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[5]

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.[5] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

| This compound (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |

| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 1 | 98.2 ± 3.9 | 95.7 ± 4.2 | 92.3 ± 5.0 |

| 10 | 96.5 ± 4.1 | 88.4 ± 3.7 | 81.5 ± 4.3 |

| 50 | 85.3 ± 3.5 | 70.1 ± 4.0 | 55.2 ± 3.9 |

| 100 | 72.1 ± 2.9 | 52.6 ± 3.3 | 38.7 ± 3.1 |

Data are presented as mean ± SD from three independent experiments.

Apoptosis Assay

Objective: To assess the ability of this compound to induce apoptosis in cancer cells.

Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Experimental Protocol (Annexin V/PI Staining):

-

Cell Treatment: Seed cells and treat with this compound as described in the cell viability assay for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation:

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

| Vehicle Control | 92.5 ± 2.1 | 3.1 ± 0.8 | 2.5 ± 0.6 | 1.9 ± 0.5 |

| This compound (50 µM) | 65.8 ± 3.5 | 18.7 ± 2.2 | 12.3 ± 1.8 | 3.2 ± 0.9 |

| This compound (100 µM) | 40.2 ± 4.1 | 35.4 ± 3.1 | 20.1 ± 2.5 | 4.3 ± 1.1 |

Data are presented as mean ± SD from three independent experiments.

References

- 1. Galectin-3 - Wikipedia [en.wikipedia.org]

- 2. galectintherapeutics.com [galectintherapeutics.com]

- 3. Galectin-3 induces cell migration via a calcium-sensitive MAPK/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Galectin-3-IN-3 in Immune Cell Co-culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Galectin-3-IN-3, a potent and selective inhibitor of Galectin-3, in co-culture experiments involving immune cells. This document includes detailed protocols, data presentation guidelines, and visualizations to facilitate the investigation of Galectin-3's role in immune regulation.

Introduction to Galectin-3 in Immunity

Galectin-3 (Gal-3) is a versatile β-galactoside-binding lectin that plays a crucial role in a myriad of cellular processes, including cell growth, apoptosis, and immune responses.[1] Its expression by various immune cells, such as macrophages, T cells, and dendritic cells, underscores its importance in modulating both innate and adaptive immunity.[1] Gal-3 can function both intracellularly and extracellularly, influencing cell-cell and cell-matrix interactions.[1] Dysregulated Galectin-3 expression is implicated in the progression of numerous diseases, including cancer, fibrosis, and autoimmune disorders, making it a compelling therapeutic target.[1]

This compound is an orally active and selective inhibitor of Galectin-3, exhibiting IC50 values of 11 nM and 84 nM against murine and human Galectin-3, respectively. By specifically targeting and inhibiting Galectin-3 activity, this compound serves as a valuable tool to dissect the functional roles of Galectin-3 in complex biological systems like immune cell co-cultures.

Key Applications in Immune Cell Co-culture

Co-culture experiments provide a powerful in vitro system to study the intricate communication and functional interplay between different immune cell populations. The application of this compound in these models can help elucidate the following:

-

Macrophage Polarization: Investigate the role of Galectin-3 in directing macrophage polarization towards pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

-

T-Cell Activation and Differentiation: Determine the impact of Galectin-3 on T-cell proliferation, activation, and differentiation into various subsets (e.g., Th1, Th2, Th17, Tregs).

-

Cytokine and Chemokine Secretion: Analyze how inhibition of Galectin-3 modulates the secretion profile of cytokines and chemokines in mixed immune cell populations.

-

Antigen Presentation: Explore the involvement of Galectin-3 in the antigen presentation process by dendritic cells and its subsequent effect on T-cell responses.

-

Immune Checkpoint Regulation: Assess the potential interplay between Galectin-3 and immune checkpoint pathways in regulating immune responses.

Data Presentation

To ensure clarity and facilitate comparison of experimental outcomes, all quantitative data should be summarized in structured tables. Below are examples of how to present data from co-culture experiments using this compound.

Table 1: Effect of this compound on Cytokine Secretion in Macrophage-T Cell Co-culture

| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) | IFN-γ (pg/mL) |

| Vehicle Control (DMSO) | 550 ± 45 | 820 ± 60 | 150 ± 20 | 350 ± 30 |

| This compound (100 nM) | 320 ± 35 | 450 ± 50 | 280 ± 25 | 480 ± 40 |

| This compound (500 nM) | 180 ± 25 | 210 ± 30 | 410 ± 35 | 620 ± 55 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Macrophage Phenotype in Co-culture with T Cells

| Treatment Group | % M1 Macrophages (CD80+/CD86+) | % M2 Macrophages (CD206+/CD163+) |

| Vehicle Control (DMSO) | 65 ± 5 | 25 ± 3 |

| This compound (100 nM) | 45 ± 4 | 48 ± 4 |

| This compound (500 nM) | 28 ± 3 | 65 ± 6 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Preparation of this compound Stock Solution

-

Dissolution: Prepare a 10 mM stock solution of this compound by dissolving the powdered compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO).

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the appropriate cell culture medium. It is recommended to perform a pilot experiment to determine the optimal working concentration, typically ranging from 10 nM to 1 µM. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 1: Macrophage and T-Cell Co-culture

This protocol outlines a general procedure for co-culturing macrophages and T-cells to investigate the effects of this compound.

Materials:

-

Primary human or murine macrophages (e.g., bone marrow-derived macrophages [BMDMs] or peripheral blood monocyte-derived macrophages)

-

Primary human or murine T-cells (e.g., splenic T-cells or peripheral blood T-cells)

-

Complete RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (sterile DMSO)

-

Cell culture plates (24- or 48-well)

-

Reagents for cell activation (e.g., Lipopolysaccharide [LPS], anti-CD3/CD28 antibodies)

-

Reagents for analysis (e.g., ELISA kits for cytokines, antibodies for flow cytometry)

Procedure:

-

Macrophage Seeding: Seed macrophages into a 24- or 48-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Inhibitor Pre-treatment (Optional): Pre-treat the macrophages with various concentrations of this compound or vehicle control for 1-2 hours before adding T-cells.

-

T-Cell Isolation and Addition: Isolate T-cells from the spleen or peripheral blood using standard methods (e.g., magnetic-activated cell sorting [MACS] or fluorescence-activated cell sorting [FACS]).

-

Co-culture Initiation: Add the isolated T-cells to the macrophage culture at a desired ratio (e.g., 1:5 macrophage to T-cell ratio).

-

Treatment and Activation: Add fresh medium containing the final concentrations of this compound or vehicle control. Stimulate the co-culture with appropriate activators (e.g., LPS for macrophages, anti-CD3/CD28 for T-cells).

-

Incubation: Incubate the co-culture for 24-72 hours, depending on the specific endpoint being measured.

-

Endpoint Analysis:

-

Cytokine Analysis: Collect the culture supernatant and measure the concentration of various cytokines (e.g., IL-6, TNF-α, IL-10, IFN-γ) using ELISA or a multiplex bead-based assay.

-

Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies to analyze cell surface markers for macrophage polarization (e.g., CD80, CD86, CD206, CD163) or T-cell activation and differentiation (e.g., CD25, CD69, FoxP3).

-

Proliferation Assay: Assess T-cell proliferation using methods such as CFSE dilution or BrdU incorporation assays.

-

Visualizations: Signaling Pathways and Experimental Workflow

Galectin-3 Signaling in Immune Cells

Galectin-3 can modulate key signaling pathways in immune cells, including the NF-κB and PI3K/AKT pathways, which are central to inflammation and cell survival.

Caption: Galectin-3 signaling pathways in immune cells.

Experimental Workflow for Immune Cell Co-culture

The following diagram illustrates the general workflow for conducting a co-culture experiment with this compound.

Caption: Experimental workflow for co-culture experiments.

References

Measuring the Activity of Galectin-3 Inhibitors in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3 (Gal-3), a β-galactoside-binding lectin, is a multifaceted protein implicated in a wide array of physiological and pathological processes, including inflammation, fibrosis, and cancer progression.[1][2] Its ability to interact with various glycoproteins and glycolipids on the cell surface and in the extracellular matrix allows it to modulate critical cellular functions such as cell adhesion, proliferation, and apoptosis.[3] Consequently, Galectin-3 has emerged as a promising therapeutic target, and the development of specific inhibitors, such as Galectin-3-IN-3, is an active area of research.

These application notes provide detailed protocols for various techniques to measure the activity of Galectin-3 inhibitors in biological samples, aiding in the preclinical and clinical development of novel therapeutics. The methodologies described herein are suitable for a range of biological matrices, including cell lysates, tissue homogenates, serum, and plasma.

Galectin-3 Signaling Pathways

Galectin-3 exerts its biological functions through a complex network of signaling pathways. Inhibitors of Galectin-3 can modulate these pathways at different levels. Understanding these pathways is crucial for interpreting the mechanism of action of Galectin-3 inhibitors.

Caption: Overview of key Galectin-3 signaling pathways.

Quantitative Data Summary

The efficacy of Galectin-3 inhibitors can be quantified using various in vitro assays. The following tables summarize key quantitative data for representative Galectin-3 inhibitors.

Table 1: Inhibitor Affinity and Potency

| Inhibitor | Assay Type | Target | Kd (nM) | IC50 (µM) | Reference |

| Inhibitor 1 | Fluorescence Anisotropy | Galectin-3 CRD | 2 | - | [1] |

| Inhibitor 2 | Fluorescence Anisotropy | Galectin-3 CRD | 37 | - | [1] |

| Inhibitor 3 | Fluorescence Anisotropy | Galectin-3 CRD | 36 | - | [1] |

| Inhibitor 1 | Cell-based (Gal-3 binding) | Cell Surface | - | 4 | [1] |

| Inhibitor 2 | Cell-based (Gal-3 binding) | Cell Surface | - | 8 | [1] |

| Inhibitor 3 | Cell-based (Gal-3 binding) | Cell Surface | - | 10 | [1] |

| Compound 11d | Flow Cytometry (Gal-3 expression) | THP-1 Macrophages | - | 0.22 | [3] |

| TD139 | Inhaled administration | Alveolar Macrophages | - | Concentration-dependent inhibition | [4] |

| Aromatic Amide Derivative | Galectin-3 Binding Assay | Galectin-3 | - | 4.4 | [2] |

Table 2: Assay Parameters for Galectin-3 Quantification

| Assay Type | Sample Type | Detection Range | Sensitivity | Reference |

| Sandwich ELISA | Serum, Plasma, Cell Culture Supernates | 0.156-10 ng/mL | 0.054 ng/mL | [5] |

| Sandwich ELISA | Serum, Plasma | 0.39-25 ng/mL | - | [6] |

| Sandwich ELISA | Cell Culture Supernates, Serum, Plasma | 0.313-10 ng/mL | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of Galectin-3 inhibitors.

Enzyme-Linked Immunosorbent Assay (ELISA) for Galectin-3 Quantification

This protocol describes a sandwich ELISA for the quantitative measurement of human Galectin-3 in biological fluids.[5][7]

Caption: Workflow for a sandwich ELISA to quantify Galectin-3.

Materials:

-

Anti-human Galectin-3 capture antibody

-

Recombinant human Galectin-3 standard

-

Biotinylated anti-human Galectin-3 detection antibody

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

96-well microplate

-

Microplate reader

Protocol:

-

Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Sample and Standard Incubation: Prepare serial dilutions of the recombinant Galectin-3 standard. Add 100 µL of standards and samples (diluted in assay diluent) to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

-

Washing: Repeat the wash step as in step 2.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at room temperature, protected from light, until a color develops.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the Galectin-3 standards. Use the standard curve to determine the concentration of Galectin-3 in the samples.

Hemagglutination Assay for Inhibitor Screening

This assay measures the ability of Galectin-3 to agglutinate red blood cells (RBCs) and the inhibitory effect of compounds on this activity.[8][9][10]